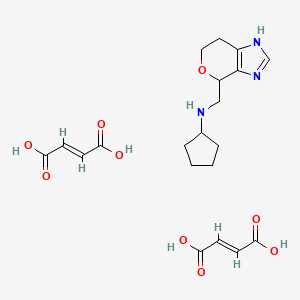
Docloxythepin phenylacetate maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docloxythepin phenylacetate maleate is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes phenylacetate and maleate groups, contributing to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Docloxythepin phenylacetate maleate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of phenylacetate derivatives, followed by the introduction of the maleate group under controlled reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization, distillation, and chromatography to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Docloxythepin phenylacetate maleate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced compounds.
Substitution: Replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions often result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
Docloxythepin phenylacetate maleate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of Docloxythepin phenylacetate maleate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Docloxythepin phenylacetate maleate can be compared with other similar compounds, such as:
Phenylacetate derivatives: Compounds with similar phenylacetate groups but different functional groups or substituents.
Maleate derivatives: Compounds containing the maleate group with varying side chains or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of phenylacetate and maleate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
108263-52-1 |
|---|---|
Molecular Formula |
C32H33ClN2O6S |
Molecular Weight |
609.1 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethyl 2-phenylacetate |
InChI |
InChI=1S/C28H29ClN2O2S.C4H4O4/c29-23-10-11-26-22(19-23)20-25(24-8-4-5-9-27(24)34-26)31-14-12-30(13-15-31)16-17-33-28(32)18-21-6-2-1-3-7-21;5-3(6)1-2-4(7)8/h1-11,19,25H,12-18,20H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
KBIIKOVUPFCIMC-WLHGVMLRSA-N |
Isomeric SMILES |
C1CN(CCN1CCOC(=O)CC2=CC=CC=C2)C3CC4=C(C=CC(=C4)Cl)SC5=CC=CC=C35.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCOC(=O)CC2=CC=CC=C2)C3CC4=C(C=CC(=C4)Cl)SC5=CC=CC=C35.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





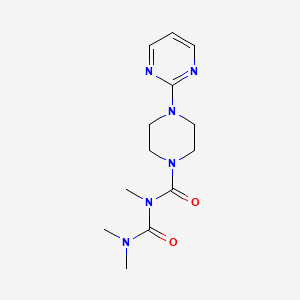
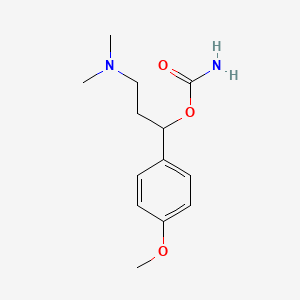
![5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12768640.png)
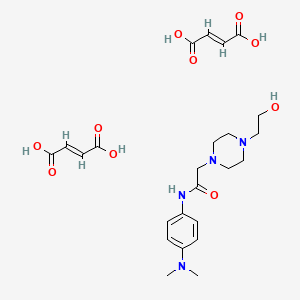
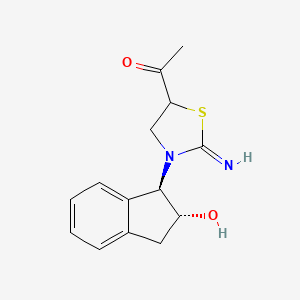

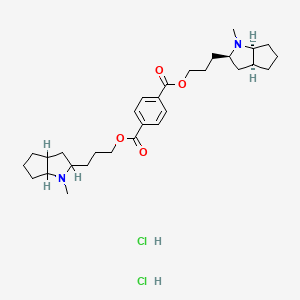
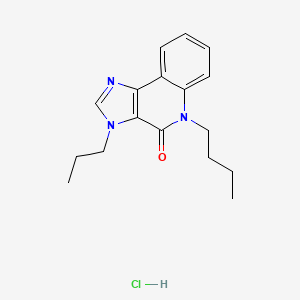
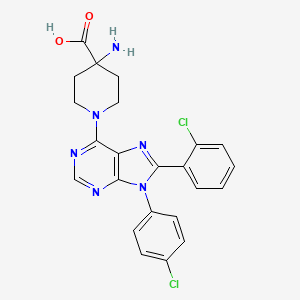
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
